Cas no 51514-10-4 (Glycine, N-b-alanyl-, methyl ester)

Glycine, N-β-alanyl-, methyl ester is a modified amino acid derivative that serves as a versatile intermediate in peptide synthesis and biochemical research. Its structure combines glycine with a β-alanyl moiety and a methyl ester group, enhancing its reactivity and solubility in organic solvents. This compound is particularly useful in the preparation of specialized peptides and peptidomimetics due to its ability to introduce specific functional groups. The methyl ester group facilitates further derivatization, while the β-alanyl linkage contributes to structural stability. Its well-defined purity and consistent performance make it a reliable choice for applications in medicinal chemistry and enzymology studies.
Glycine, N-b-alanyl-, methyl ester structure
51514-10-4 structure
Product Name:Glycine, N-b-alanyl-, methyl ester
CAS No:51514-10-4
MF:C6H12N2O3
MW:160.171081542969
CID:362112
Update Time:2025-06-14

Glycine, N-b-alanyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-b-alanyl-, methyl ester
    • Inchi: 1S/C6H12N2O3/c1-11-6(10)4-8-5(9)2-3-7/h2-4,7H2,1H3,(H,8,9)
    • InChI Key: DRDAZZNQMPMLEA-UHFFFAOYSA-N
    • SMILES: N(C(=O)CCN)CC(=O)OC

Glycine, N-b-alanyl-, methyl ester Pricemore >>

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Additional information on Glycine, N-b-alanyl-, methyl ester

Comprehensive Analysis of Glycine, N-b-alanyl-, methyl ester (CAS No. 51514-10-4): Properties, Applications, and Industry Trends

Glycine, N-b-alanyl-, methyl ester (CAS No. 51514-10-4) is a specialized organic compound widely recognized for its role in peptide synthesis and biochemical research. This methyl ester derivative of glycine, modified with an N-b-alanyl group, exhibits unique physicochemical properties that make it valuable in pharmaceutical, cosmetic, and nutraceutical applications. Its molecular structure (C6H12N2O3) combines the reactivity of an ester group with the versatility of an amino acid backbone, enabling diverse functionalization pathways.

Recent advancements in peptide-based therapeutics have driven demand for Glycine, N-b-alanyl-, methyl ester as a building block in drug development. Industry reports highlight its growing use in anti-aging skincare formulations, where its ability to enhance collagen synthesis aligns with the global cosmeceutical market projected to reach $61.1 billion by 2027. Researchers also investigate its potential in sustainable biomaterials, responding to the green chemistry movement that prioritizes eco-friendly synthesis methods.

The compound's esterification significantly improves its cell membrane permeability compared to free glycine, a feature frequently discussed in drug delivery system forums. Analytical studies using HPLC-MS and NMR spectroscopy confirm its stability under physiological pH ranges (6.0-7.4), making it suitable for bioconjugation applications. These characteristics address common search queries like "how to improve peptide bioavailability" and "methyl ester derivatives in medicine" that dominate academic and industrial research databases.

In industrial settings, 51514-10-4 demonstrates excellent compatibility with solid-phase peptide synthesis (SPPS) protocols. Technical bulletins emphasize its low racemization risk during coupling reactions - a critical parameter for manufacturers addressing chiral purity requirements. The compound's melting point range (98-102°C) and solubility profile (soluble in polar organic solvents) are frequently cited in process optimization discussions across patent filings.

Emerging applications in functional food additives have expanded the commercial significance of Glycine, N-b-alanyl-, methyl ester. Clinical nutrition studies explore its potential as a flavor enhancer and metabolic modulator, particularly in sports nutrition products targeting muscle protein synthesis. This aligns with trending consumer searches for "performance-enhancing amino acids" and "clean-label ingredients" in the nutraceutical sector.

Quality control protocols for CAS No. 51514-10-4 typically involve spectrophotometric purity testing (≥98%) and residual solvent analysis per ICH guidelines. Regulatory documentation emphasizes compliance with FDA GRAS (Generally Recognized As Safe) status for specific applications, addressing frequent queries about "food-grade amino acid derivatives". The compound's storage stability (-20°C under inert atmosphere) remains a key consideration for supply chain professionals.

From an environmental perspective, lifecycle assessments of N-b-alanyl glycine derivatives demonstrate favorable biodegradability profiles compared to synthetic analogs. This positions the compound favorably within the EU Green Deal framework and responds to increasing searches for "sustainable peptide chemistry". Manufacturers are adopting enzymatic synthesis routes to further reduce the carbon footprint of production.

The scientific literature documents innovative uses of Glycine, N-b-alanyl-, methyl ester in biomimetic materials engineering, particularly in self-assembling peptide nanostructures. These applications leverage the compound's amphiphilic character to create advanced drug carriers, addressing popular research topics like "smart delivery systems" and "nanomedicine platforms". X-ray crystallography studies reveal its distinctive molecular packing behavior that informs material design.

Market intelligence indicates growing adoption of 51514-10-4 in hair care formulations, where its keratin-binding affinity improves product performance. This application capitalizes on consumer interest in "amino acid-infused haircare" - a search term with 300% growth in beauty industry databases since 2021. Formulators value its low irritation potential compared to traditional cationic conditioning agents.

Future research directions for this compound include exploration in neuromodulation applications, with preliminary studies suggesting activity at glycine receptor sites. Such developments respond to rising searches for "neuroactive amino acids" and "non-opioid pain management" alternatives. The compound's structure-activity relationships continue to be mapped through computational molecular docking studies published in QSAR journals.

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